3-Fluoro-6-methoxy-2-(methylthio)benzoic acid
Description
Contextualization of Substituted Benzoic Acids in Organic Synthesis and Chemical Biology
In the realm of chemical biology and medicinal chemistry, substituted benzoic acids are common fragments in the structure of many therapeutic agents. The carboxylic acid moiety can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a molecule's size, shape, and electronic distribution, which are critical for achieving high potency and selectivity. Fluorinated benzoic acids, for example, are increasingly utilized in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and increased lipophilicity. nbinno.comnbinno.com
Significance of Multifunctional Aromatic Scaffolds
The arrangement of different functional groups on an aromatic ring can lead to synergistic effects, where the combined influence of the substituents results in properties that are not merely the sum of their individual contributions. This is particularly relevant in the design of molecules that can interact with multiple biological targets or possess a combination of desirable physical properties.
Rationale for Investigating 3-Fluoro-6-methoxy-2-(methylthio)benzoic acid
The compound This compound serves as a compelling case study for the principles outlined above. This molecule is a highly substituted benzoic acid derivative, incorporating four distinct functional groups on the aromatic ring: a fluorine atom, a methoxy (B1213986) group, a methylthio group, and a carboxylic acid.
Each of these groups imparts specific characteristics to the molecule:
The carboxylic acid group provides a primary site for derivatization and interaction with biological targets.
The fluorine atom can enhance metabolic stability and binding affinity.
The methoxy group acts as a strong directing group in electrophilic aromatic substitution and can participate in hydrogen bonding.
The methylthio group is a versatile functional group that can be oxidized to sulfoxides and sulfones, and its presence is found in numerous biologically active compounds. diva-portal.org
The specific substitution pattern of This compound makes it a unique and potentially valuable building block in organic synthesis. The dense functionalization on the aromatic ring presents both challenges and opportunities for its synthesis and subsequent application. The investigation of such a molecule is driven by the continuous search for novel chemical entities with unique properties that can be exploited in the development of new pharmaceuticals, agrochemicals, and advanced materials.
Chemical Profile of this compound
Due to the limited availability of specific experimental data for This compound , this section provides an inferred chemical profile based on the known properties of its constituent functional groups and related analogous compounds.
Structural and Physicochemical Properties
The chemical structure of This compound is characterized by a benzene (B151609) ring substituted with four different groups. The systematic IUPAC name for this compound is this compound.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2092767-89-8 |
| Molecular Formula | C₉H₉FO₃S |
| Molecular Weight | 216.23 g/mol |
| Canonical SMILES | CS C1=C(C(=CC=C1F)OC)C(=O)O |
The presence of the fluorine, methoxy, and methylthio groups influences the electronic and steric environment of the benzoic acid. The methoxy group is a strong electron-donating group, while the fluorine atom is an electron-withdrawing group. The methylthio group can be weakly electron-donating or -withdrawing depending on its orientation and interaction with adjacent groups. The interplay of these electronic effects will influence the pKa of the carboxylic acid.
Spectroscopic Data (Predicted)
Predictive spectroscopic data can be inferred from the analysis of structurally similar compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methylthio protons. The aromatic protons will exhibit coupling to each other and to the fluorine atom. The methoxy protons will appear as a singlet around 3.8-4.0 ppm, and the methylthio protons will appear as a singlet around 2.4-2.6 ppm.
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹. A broad O-H stretching band from the carboxylic acid will also be present in the range of 2500-3300 cm⁻¹.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other substituents. For the parent compound, 2-(methylthio)benzoic acid, major fragments are observed at m/z 168, 153, 121, and 113. nih.gov
Synthesis and Derivatization
While specific literature on the synthesis of This compound is scarce, a plausible synthetic route can be designed based on established methodologies in organic chemistry, particularly directed ortho-metalation.
Proposed Synthetic Pathway
A potential retrosynthetic analysis suggests that the target molecule can be constructed from a more readily available starting material like 3-fluoroanisole (B32098).
A key strategy for introducing substituents at specific positions on an aromatic ring is directed ortho-metalation (DoM) . wikipedia.org In this approach, a directing metalation group (DMG) guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile to introduce a new substituent.
A plausible forward synthesis based on this strategy would be:
Step 1: Directed ortho-metalation of 3-fluoroanisole. The methoxy group in 3-fluoroanisole can act as a directing group. However, fluorine itself is also known to be a potent directing group for ortho-metalation. researchgate.net The combined directing effect of the methoxy and fluoro groups would likely favor lithiation at the C2 position. Treatment of 3-fluoroanisole with a strong base like n-butyllithium or sec-butyllithium (B1581126) would generate the 2-lithio-3-fluoroanisole intermediate.
Step 2: Introduction of the Methylthio Group. The aryllithium intermediate can then be quenched with an electrophilic sulfur reagent. A common reagent for this purpose is dimethyl disulfide (CH₃SSCH₃). This reaction would introduce the methylthio group at the C2 position, yielding 2-(methylthio)-3-fluoroanisole .
Step 3: Second Directed ortho-metalation and Carboxylation. The methoxy group in 2-(methylthio)-3-fluoroanisole can direct a second lithiation at the C6 position. Treatment with a strong base would generate the corresponding aryllithium species. This intermediate can then be carboxylated by quenching with carbon dioxide (CO₂), followed by an acidic workup, to afford the final product, This compound .
An alternative approach could involve the synthesis of a substituted thiophenol followed by nucleophilic aromatic substitution. organic-chemistry.org However, the directed ortho-metalation route offers a more convergent and potentially higher-yielding pathway.
Potential for Derivatization
The presence of the carboxylic acid group in This compound provides a versatile handle for further chemical modifications. Standard transformations of carboxylic acids can be employed to synthesize a variety of derivatives:
Esterification: Reaction with alcohols under acidic conditions or using coupling agents would yield the corresponding esters.
Amidation: Conversion to the acyl chloride followed by reaction with amines, or direct coupling of the carboxylic acid with amines using reagents like DCC or EDC, would produce amides.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
These derivatization reactions would allow for the exploration of the structure-activity relationships of this scaffold in various applications.
Applications in Chemical Synthesis
The unique combination of functional groups in This compound makes it a promising scaffold for applications in medicinal chemistry and materials science.
Utility as a Scaffold in Medicinal Chemistry
The structural motifs present in This compound are found in many biologically active compounds.
Fluorinated Aromatics: The incorporation of fluorine into drug candidates is a common strategy to improve metabolic stability, binding affinity, and bioavailability. nbinno.com
Substituted Benzoic Acids: As mentioned, the benzoic acid moiety is a key pharmacophore that can engage in important interactions with biological targets. ossila.com
Thioethers: The methylthio group is present in a number of pharmaceuticals and can contribute to binding interactions. It can also serve as a handle for further functionalization, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can have distinct biological activities. diva-portal.org
Given these features, This compound could serve as a valuable starting material for the synthesis of novel inhibitors of enzymes or modulators of receptors. The densely functionalized aromatic ring provides a platform for creating libraries of compounds with diverse substitution patterns for biological screening.
Potential as a Building Block in Materials Science
Aromatic carboxylic acids are also important building blocks in materials science. They can be used in the synthesis of polymers, metal-organic frameworks (MOFs), and liquid crystals. The fluorine and sulfur atoms in This compound could impart unique electronic and physical properties to materials derived from it. For instance, the high electronegativity of fluorine can influence the electronic properties of conjugated polymers, while the sulfur atom can coordinate to metal centers in the formation of MOFs. The rigid and highly substituted nature of the aromatic ring could be exploited to create materials with specific structural and functional properties.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-6-methoxy-2-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURDVUMJHQYFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)SC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 3 Fluoro 6 Methoxy 2 Methylthio Benzoic Acid
Retrosynthetic Analysis of 3-Fluoro-6-methoxy-2-(methylthio)benzoic acid
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a complex target molecule into simpler, commercially available starting materials.
The primary disconnection for this compound involves the carboxylic acid group, the methylthio group, and the core aromatic ring. Several logical disconnection points can be considered, leading to different potential precursors.
A primary disconnection of the carboxyl group suggests a carboxylation reaction of a suitable aromatic precursor. This leads to the key intermediate, 1-fluoro-4-methoxy-2-(methylthio)benzene. Further disconnection of the methylthio group from this intermediate could proceed via nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, pointing towards 1-fluoro-2-halo-4-methoxybenzene or a related derivative as a plausible starting material.
Alternatively, the methylthio group could be disconnected first, leading to 3-fluoro-6-methoxybenzoic acid. The subsequent introduction of the methylthio group at the C2 position would then be the final step. However, directing this substitution to the position between two existing substituents (fluoro and carboxyl) can be challenging.
A third pathway involves disconnecting the bond between the aromatic ring and the fluorine atom. While synthetically challenging, this approach could be considered if suitable starting materials are readily available.
Based on these pathways, a list of potential key precursors can be compiled:
| Precursor Name | Chemical Structure | Rationale |
| 1-Fluoro-4-methoxybenzene | A simple, commercially available starting material for introducing the other functional groups. | |
| 2-Bromo-5-fluoro-4-methoxyanisole | A halogenated precursor suitable for halogen-metal exchange followed by carboxylation or introduction of the methylthio group. | |
| 3-Fluoro-6-methoxy-2-iodobenzoic acid | An advanced intermediate where the iodine can be substituted with a methylthio group. |
The synthesis of a polysubstituted benzene (B151609) ring like that in this compound is often complicated by issues of regioselectivity. Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org
Furthermore, nucleophilic aromatic substitution (SNAr) strategies also present challenges. The introduction of the methylthio group via SNAr on a dihalogenated precursor, for instance, would require careful control of reaction conditions to achieve selective substitution at the desired position. The activating and deactivating effects of the existing substituents (fluoro and methoxy) on the aromatic ring must be carefully considered to predict the outcome of such reactions.
Classical and Modern Approaches to Aromatic Carboxylic Acid Synthesis
The introduction of the carboxylic acid moiety is a crucial step in the synthesis of the target molecule. Various classical and modern techniques are available for this transformation.
The direct carboxylation of aromatic C-H bonds using carbon dioxide (CO2) as a sustainable C1 building block is an attractive and increasingly studied method. digitellinc.comchemrxiv.orgchemrxiv.org However, the low reactivity of CO2 often necessitates the use of highly reactive organometallic intermediates or photocatalytic approaches. digitellinc.comchemrxiv.orgchemrxiv.org Recent advancements have demonstrated the feasibility of redox-neutral photocatalytic C-H carboxylation of arenes. digitellinc.comchemrxiv.orgchemrxiv.org Another modern approach involves a two-step process combining iridium-catalyzed C-H borylation with a subsequent copper-catalyzed carboxylation of the resulting organoboronates. nih.gov
Classical methods for carboxylation often involve the generation of an organometallic species, such as an organolithium or Grignard reagent, followed by quenching with CO2. This approach offers high yields but requires careful handling of moisture- and air-sensitive reagents. The regioselectivity of the initial metalation step is paramount for the success of this strategy.
| Carboxylation Method | Reagents | Advantages | Challenges |
| Organolithium/Grignard | R-Li or R-MgX, then CO2 | High yields, well-established | Requires anhydrous conditions, sensitive to functional groups |
| Photocatalytic C-H Carboxylation | Photocatalyst, light, CO2 | Redox-neutral, good functional group tolerance digitellinc.comchemrxiv.org | Substrate scope can be limited chemrxiv.org |
| Ir/Cu Catalyzed C-H Borylation/Carboxylation | Ir catalyst, B2pin2, then Cu catalyst, CO2 | High regioselectivity for some substitution patterns nih.gov | Requires multiple catalytic cycles |
Halogen-metal exchange is a powerful and widely used method for the regioselective formation of organometallic reagents from aryl halides. ias.ac.inacs.org This reaction is particularly useful when direct deprotonation (ortho-metalation) is not feasible or leads to mixtures of isomers. ias.ac.in The exchange is typically rapid, even at low temperatures, and can be performed with a variety of organolithium or magnesium reagents. acs.orgnih.gov
In the context of synthesizing this compound, a precursor such as 2-bromo-5-fluoro-4-methoxyanisole could undergo halogen-metal exchange with an alkyllithium reagent to generate a specific aryllithium species. This intermediate can then be trapped with an electrophile, such as CO2, to introduce the carboxylic acid group at the desired position. The choice of halogen (iodine or bromine) can influence the ease of the exchange reaction, with iodides generally being more reactive than bromides. nih.gov
The success of this strategy hinges on the selective synthesis of the required halogenated precursor and the compatibility of the other functional groups with the strongly basic organometallic reagents used.
Introduction and Functionalization of Sulfur-Containing Moieties in Aromatic Systems
The introduction of the methylthio group is another key transformation in the synthesis of the target molecule. Several methods are available for the formation of aryl-sulfur bonds.
One common approach involves the reaction of an aryl halide with a methylthiolate salt, often in the presence of a copper or palladium catalyst. This nucleophilic substitution reaction is a reliable method for introducing the methylthio group. For instance, an aryl iodide or bromide can be coupled with sodium thiomethoxide.
Another strategy is the Sandmeyer-type reaction, where an aromatic amine is converted to a diazonium salt, which is then treated with a sulfur nucleophile, such as methyl thiolate. researchgate.net This method is advantageous when the corresponding aniline (B41778) derivative is readily accessible.
Furthermore, the direct C-H thiolation of aromatic compounds has emerged as a powerful tool. These reactions, often catalyzed by transition metals, allow for the direct introduction of a sulfur-containing group without the need for a pre-functionalized starting material. However, controlling the regioselectivity in a highly substituted arene can be a significant challenge.
| Method for Introducing Methylthio Group | Reagents | Key Features |
| Nucleophilic Aromatic Substitution | Aryl halide, NaSMe, catalyst (e.g., CuI) | Reliable for activated aryl halides. |
| Sandmeyer Reaction | Aryl amine -> Aryl diazonium salt, then MeS- | Useful for converting an amino group to a methylthio group. researchgate.net |
| Metal-Catalyzed C-H Thiolation | Arene, methylthiolating agent, catalyst | Atom-economical, avoids pre-functionalization. |
Strategies for Methylthio Group Installation
The introduction of a methylthio group onto an aromatic ring can be accomplished through various methods. A premier strategy, particularly when high regioselectivity is required, involves the reaction of an organometallic intermediate, such as an aryllithium species, with an electrophilic sulfur reagent. semanticscholar.org
Directed ortho-Metalation (DoM) followed by Thiolation: This is the most pertinent and efficient strategy for the target molecule. The synthesis begins with the deprotonation of the acidic proton of the carboxylic acid group of the precursor, 3-fluoro-6-methoxybenzoic acid, using a strong base. This is followed by a second deprotonation at an ortho position directed by a DMG to form a dianion. This aryllithium intermediate is then quenched with an electrophile.
Metalating Agents: Strong bases are required for the deprotonation of an aromatic C-H bond. Alkyllithium reagents like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), are commonly used. unblog.fruwindsor.ca Lithium amides such as lithium diisopropylamide (LDA) are also effective. uwindsor.ca
Sulfur Electrophile: To install the methylthio group, dimethyl disulfide (CH3SSCH3) is an excellent and widely used electrophile. researchgate.net The aryllithium intermediate attacks one of the sulfur atoms, cleaving the S-S bond and forming the desired aryl methyl sulfide (B99878) bond.
Deprotonation of the carboxylic acid.
ortho-Deprotonation (lithiation) at the C-2 position.
Nucleophilic attack on dimethyl disulfide.
Acidic workup to reprotonate the carboxylic acid.
Regioselective Thiolation and Thioetherification
The success of the synthesis hinges on the regioselective deprotonation of the C-2 position on the 3-fluoro-6-methoxybenzoic acid ring. The regiochemical outcome is dictated by the directing abilities of the existing substituents.
Directing Group Influence: Both the carboxylate (-COO⁻Li⁺) and the methoxy (B1213986) (-OCH3) groups are effective DMGs. unblog.frorganic-chemistry.org The hierarchy of directing ability generally places amide and carboxylate groups as strong directors. harvard.edu The methoxy group is also a potent director.
Positional Analysis:
The methoxy group at C-6 directs metalation to its ortho positions: C-1 (already substituted by the carboxyl group) and C-5.
The carboxylate group at C-1 directs metalation to its ortho positions: C-2 and C-6 (already substituted by the methoxy group).
The fluoro group at C-3 is a weaker director but would favor metalation at its ortho positions, C-2 and C-4.
Considering these influences, the C-2 position is strongly favored for deprotonation. It is ortho to both the powerful carboxylate directing group and the fluoro group. While the C-5 position is ortho to the methoxy group, lithiation at this position is generally less favorable due to steric hindrance from the adjacent methoxy group and the competing, powerful directing effect of the carboxylate towards C-2. Therefore, treatment with a strong lithium base like s-BuLi-TMEDA is expected to selectively generate the lithiated species at the C-2 position. semanticscholar.orgrsc.org
Subsequent reaction of this specific aryllithium intermediate with dimethyl disulfide results in the exclusive formation of the C-S bond at the C-2 position, yielding the target molecule, this compound, after an acidic workup.
Stereochemical Considerations and Control in Synthetic Pathways
The target compound, this compound, is an achiral molecule. It does not possess any stereocenters, nor does it exhibit other forms of stereoisomerism such as geometric isomerism.
The proposed synthetic pathway, commencing from the achiral precursor 3-fluoro-6-methoxybenzoic acid and employing Directed ortho-Metalation, does not involve the formation of any chiral intermediates or transition states. The reagents used, such as s-butyllithium and dimethyl disulfide, are also achiral. Consequently, there are no stereochemical considerations to be made, and no stereochemical control is necessary for this synthetic route. The synthesis leads directly to the single, achiral final product.
Comparative Analysis of Synthetic Route Efficiencies and Selectivities
The primary synthetic route discussed, utilizing Directed ortho-Metalation (DoM), is highly efficient and selective. A hypothetical alternative might involve a classical, multi-step linear synthesis, which would likely suffer from lower yields and poor regioselectivity.
| Feature | Route 1: Directed ortho-Metalation (DoM) | Hypothetical Route 2: Classical Linear Synthesis |
| Starting Material | 3-Fluoro-6-methoxybenzoic acid | A simpler, less functionalized benzene derivative |
| Key Steps | 1. Dianion formation (ortho-lithiation) 2. Thiolation with CH3SSCH3 | 1. Nitration 2. Reduction to amine 3. Diazotization 4. Sandmeyer-type reaction for thiolation 5. Multiple steps for installing other groups |
| Regioselectivity | Excellent; controlled by powerful directing groups (-COOH, -OCH3). | Poor; electrophilic aromatic substitutions would yield mixtures of ortho, meta, and para isomers, requiring difficult separations. |
| Step Economy | High; the key functional group is installed in a single, targeted step. | Low; requires numerous steps for functional group installation and manipulation. |
| Overall Yield | Potentially high, as DoM reactions are often efficient. | Expected to be low due to the multi-step nature and potential for low yields in each step. |
| Reagent/Waste | Uses stoichiometric strong base, but is otherwise direct. | Generates significant waste from multiple steps (e.g., nitrating acids, reducing agents, diazonium salts). |
The DoM approach is clearly superior due to its convergence, high regioselectivity, and step economy, making it the preferred method for synthesizing highly substituted aromatics like the target compound.
For the key step in the DoM synthesis of this compound from its precursor, several factors can be optimized to maximize the yield:
Temperature: Lithiation reactions are typically conducted at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediates. unblog.fr
Base and Stoichiometry: The choice of base (s-BuLi is often more effective than n-BuLi for ortho-lithiation) and the use of precise stoichiometry (at least two equivalents: one for the acidic proton and one for the C-H bond) are crucial.
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) are standard as they solvate the lithium cation, increasing the reactivity of the base. uwindsor.ca
Addition Order: Slow, controlled addition of the base to the precursor solution at low temperatures minimizes side reactions.
Atom Economy is a concept of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. thesciencehive.co.uklibretexts.org
For the thiolation step: C₈H₆FO₃Li₂ (dianion) + C₂H₆S₂ (dimethyl disulfide) → C₉H₈FO₃S (product) + CH₃SLi + Li⁺
The atom economy is calculated as: % Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100
Assuming the reaction of the precursor C₈H₇FO₃ with 2 equivalents of BuLi, followed by CH₃SSCH₃:
Reactants: C₈H₇FO₃ (186.14 g/mol ) + 2 x C₄H₉Li (64.06 g/mol ) + C₂H₆S₂ (94.20 g/mol )
Desired Product: C₉H₉FO₃S (216.23 g/mol )
Total Mass of Reactants: 186.14 + 2(64.06) + 94.20 = 408.46 g/mol
% Atom Economy: (216.23 / 408.46) x 100 ≈ 53.0%
While addition reactions can have 100% atom economy, substitution reactions like this are inherently lower. chemistry-teaching-resources.com However, the high selectivity and yield of the DoM route often outweigh the moderate atom economy, especially when compared to longer synthetic sequences that generate more total waste.
Ensuring the purity of the starting material (3-fluoro-6-methoxybenzoic acid) and verifying the structure and purity of the final product are critical. A combination of analytical techniques is employed for this purpose. researchgate.netlibretexts.org
| Technique | Purpose | Expected Observations for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the carbon-hydrogen framework. | 1H NMR would show distinct signals for the two aromatic protons, the methoxy protons, and the S-methyl protons, with characteristic chemical shifts and coupling constants. 13C NMR would show nine distinct carbon signals. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture to assess purity. | A pure sample would show a single major peak at a specific retention time. The presence of other peaks would indicate impurities. reachemchemicals.com |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides fragmentation patterns. | The mass spectrum would show a molecular ion peak (M⁺) or protonated molecule peak ([M+H]⁺) corresponding to the exact mass of the compound (C₉H₉FO₃S). |
| Melting Point Analysis | A sharp and defined melting point range is indicative of a pure crystalline solid. | Impurities typically cause a depression and broadening of the melting point range. libretexts.org |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the ether and acid, and C-S stretches. |
These techniques, used in concert, provide a comprehensive assessment of the purity and confirm the identity of the synthesized intermediates and the final product. moravek.com
Advanced Reaction Mechanisms and Reactivity Profiles of 3 Fluoro 6 Methoxy 2 Methylthio Benzoic Acid
Electrophilic Aromatic Substitution Dynamics on the Benzoic Acid Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are profoundly affected by the nature of the substituents already present on the aromatic ring. wikipedia.org
The substituents on the "3-Fluoro-6-methoxy-2-(methylthio)benzoic acid" ring exhibit a combination of activating and deactivating effects, which are a result of their inductive and resonance contributions. chemistrysteps.com
Methylthio Group (-SCH₃): Similar to the methoxy (B1213986) group, the methylthio group can also donate electron density via resonance through the lone pairs on the sulfur atom, making it an activating group. However, the activating effect is generally weaker than that of a methoxy group.
Fluoro Group (-F): Halogens are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I). masterorganicchemistry.com However, they are unique in that they direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.com This is because the lone pairs on the halogen atom can be donated to the ring through resonance, which helps to stabilize the carbocation intermediate formed during the attack at these positions.
Carboxyl Group (-COOH): The carboxyl group is a deactivating group. fiveable.me Both the carbonyl and hydroxyl components of the carboxyl group are electron-withdrawing. The carbonyl group withdraws electron density from the ring through both inductive and resonance effects. This deactivation makes the benzene ring less reactive towards electrophiles and directs incoming electrophiles to the meta position. quora.comyoutube.com
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
| Methoxy (-OCH₃) | -I (withdrawing) | +M (donating) | Activating | Ortho, Para |
| Methylthio (-SCH₃) | -I (withdrawing) | +M (donating) | Activating | Ortho, Para |
| Fluoro (-F) | -I (withdrawing) | +M (donating) | Deactivating | Ortho, Para |
| Carboxyl (-COOH) | -I (withdrawing) | -M (withdrawing) | Deactivating | Meta |
The regioselectivity of electrophilic aromatic substitution on a polysubstituted benzene ring is determined by the combined directing effects of all substituents. fiveable.me In the case of "this compound," the powerful ortho, para-directing influence of the methoxy group will be a dominant factor. youtube.com
The positions on the benzene ring are numbered starting from the carboxyl group as position 1. Therefore, the substituents are at positions 2-(methylthio), 3-fluoro, and 6-methoxy. The available positions for substitution are 4 and 5.
The methoxy group at position 6 strongly directs incoming electrophiles to its ortho (position 5) and para (position 3, which is already substituted) positions.
The methylthio group at position 2 directs to its ortho (positions 1 and 3, both substituted) and para (position 5) positions.
The fluoro group at position 3 directs to its ortho (positions 2 and 4) and para (position 6, substituted) positions.
The carboxyl group at position 1 directs to its meta (positions 3 and 5) positions.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring. masterorganicchemistry.com
The presence of electron-withdrawing groups is crucial for activating the aromatic ring towards nucleophilic attack. masterorganicchemistry.com These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. stackexchange.com In "this compound," the carboxyl group and the fluorine atom act as electron-withdrawing groups, which can activate the ring for nucleophilic aromatic substitution.
The fluorine atom plays a dual role in nucleophilic aromatic substitution. While the C-F bond is very strong, fluorine's high electronegativity makes it a good leaving group in SNA reactions. masterorganicchemistry.comlibretexts.org The rate-determining step in these reactions is typically the attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-leaving group bond. stackexchange.com The strong electron-withdrawing inductive effect of fluorine helps to stabilize the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the reaction. stackexchange.com The order of reactivity for halogens as leaving groups in SNA is typically F > Cl > Br > I, which is the opposite of what is observed in SN2 reactions. wikipedia.org
Research has shown that a fluorine atom located ortho to the point of substitution can have a variable activating influence, while a meta-fluorine is activating. researchgate.net In "this compound," the fluorine at position 3 is ortho to the methylthio group at position 2 and meta to the methoxy group at position 6. This positioning can influence which group, if any, is displaced in a nucleophilic aromatic substitution reaction. Studies on related unprotected ortho-fluoro/methoxy benzoic acids have shown that the fluoro or methoxy group can be displaced by organometallic reagents. researchgate.net
Carboxylic Acid Functional Group Transformations
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations. solubilityofthings.comfiveable.me These reactions typically involve the reaction of a nucleophile with the electrophilic carbonyl carbon. fiveable.me
Common transformations of the carboxylic acid group include:
Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. wikipedia.org This is an equilibrium reaction.
Amide Formation: Carboxylic acids can be converted to amides by reaction with amines. This reaction often requires the use of a coupling agent or conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. wikipedia.org
Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.mewikipedia.org
Conversion to Acyl Halides: The hydroxyl group of a carboxylic acid can be replaced by a halogen (e.g., chlorine) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form acyl halides. wikipedia.orgrsc.org These acyl halides are highly reactive intermediates that can be used to synthesize other carboxylic acid derivatives.
Esterification and Amidation Reaction Kinetics
The kinetics of esterification and amidation of this compound are influenced by both steric and electronic factors. The presence of the ortho-methylthio group can sterically hinder the approach of nucleophiles to the carboxyl carbon.
Esterification: Acid-catalyzed esterification, typically following an AAC2 mechanism, is a common reaction for benzoic acids. The reaction rate is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the carboxyl carbon, potentially increasing the reaction rate. Conversely, electron-donating groups can decrease it. In the case of this compound, the fluorine atom acts as an electron-withdrawing group through its inductive effect, while the methoxy and methylthio groups are electron-donating through resonance. The net effect on the reaction kinetics will depend on the balance of these opposing influences.
Table 1: Relative Esterification Rates of Substituted Benzoic Acids (Hypothetical Data)
| Benzoic Acid Derivative | Relative Rate Constant (k/k₀) |
| Benzoic Acid | 1.00 |
| 4-Nitrobenzoic Acid | 2.50 |
| 4-Methoxybenzoic Acid | 0.75 |
| 2-Methylbenzoic Acid | 0.20 |
| This compound | ~0.5 - 0.8 (Estimated) |
This data is illustrative and based on general principles of organic chemistry. The estimated range for the target compound reflects the competing electronic effects and steric hindrance.
Amidation: The direct amidation of unactivated carboxylic acids with amines is generally a slow process requiring high temperatures. rsc.orgyoutube.com The reaction proceeds through a tetrahedral intermediate, and its formation is the rate-determining step. Similar to esterification, the electronic and steric environment of the carboxyl group is crucial. The steric hindrance from the ortho-methylthio group is expected to play a significant role in the kinetics of amidation. The use of coupling agents would be necessary to facilitate this transformation under milder conditions.
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. Common reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. idc-online.comyoutube.com The reaction proceeds via the formation of an aluminate salt, which is then hydrolyzed to yield the alcohol. It is important to note that strong hydrides like LiAlH₄ can also potentially reduce other functional groups, though the thioether and methoxy groups are generally stable under these conditions. Catalytic hydrogenation can also be employed, but this may also affect other parts of the molecule, particularly if reducible functional groups are present. idc-online.com
A direct reduction of the carboxylic acid to a methyl group is a more challenging transformation. nih.govorganic-chemistry.org
Decarboxylation: Aromatic carboxylic acids are generally resistant to decarboxylation unless activated by strong electron-withdrawing groups or subjected to harsh conditions. nih.govsemanticscholar.org The presence of the fluoro, methoxy, and methylthio groups on this compound does not strongly favor thermal decarboxylation. researchgate.netresearchgate.net However, oxidative decarboxylation methods, often catalyzed by transition metals, could provide a pathway to the corresponding substituted thioanisole (B89551).
Reactivity of the Methylthio Group
The methylthio group (-SCH₃) is a versatile functional group that can undergo a variety of transformations, primarily centered around the sulfur atom.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in the methylthio group of this compound can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation significantly alters the electronic properties of the substituent, converting it from an electron-donating group to a strong electron-withdrawing group.
Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). The choice of oxidant and reaction conditions allows for controlled oxidation. For instance, one equivalent of a mild oxidant at low temperatures typically yields the sulfoxide, while an excess of a stronger oxidant or higher temperatures will lead to the sulfone.
Table 2: Oxidation Products of this compound
| Starting Material | Oxidizing Agent (Equivalents) | Product |
| This compound | m-CPBA (1 eq.) | 3-Fluoro-6-methoxy-2-(methylsulfinyl)benzoic acid |
| This compound | H₂O₂ (excess) | 3-Fluoro-6-methoxy-2-(methylsulfonyl)benzoic acid |
The oxidation of similar 2-(methylthio)benzothiazole (B1198390) has been studied, providing a model for this type of reaction. researchgate.net
Alkylation and Thioether Cleavage Reactions
Alkylation: The sulfur atom of the methylthio group is nucleophilic and can be alkylated to form a sulfonium (B1226848) salt. Reagents such as alkyl halides (e.g., methyl iodide) can be used for this purpose. The resulting sulfonium salt is a good leaving group, which can be useful in subsequent synthetic transformations.
Thioether Cleavage: The cleavage of the C-S bond in aryl methyl thioethers can be achieved under various conditions. Reductive cleavage can be accomplished using dissolving metal reductions (e.g., Na/NH₃) or catalytic hydrogenation with specific catalysts like Raney nickel. Oxidative cleavage methods have also been developed. mdpi.comorganic-chemistry.orgresearchgate.net Additionally, certain reagents can selectively cleave the methyl-sulfur bond. nih.gov
Intermolecular and Intramolecular Reaction Dynamics
The arrangement of the functional groups in this compound allows for the possibility of intramolecular reactions.
Cyclization Reactions involving the Carboxyl Group (if applicable)
While there are no specific reports on the intramolecular cyclization of this compound itself, analogous structures suggest potential pathways. For instance, if the methylthio group were modified to a group capable of acting as a nucleophile or an electrophile in a position suitable for cyclization with the carboxyl group (or a derivative), ring formation could occur.
An example from the literature involves the intramolecular cyclization of 2-allylbenzoic acids to form phthalides, which demonstrates the principle of using an ortho substituent to engage in a cyclization with the carboxylic acid function. rsc.org Another relevant example is the mercury(II)-salt-mediated cyclization of unsaturated bonds. beilstein-journals.org In the case of this compound, a synthetic modification of the methylthio group, for instance, by conversion to a sulfonium ylide, could potentially lead to an intramolecular reaction with the carboxyl group or its derivatives. The synthesis of azapolycyclic systems via the intramolecular cycloaddition of 2-(alkylthio)-5-amidofurans also highlights the potential for thioether-containing compounds to participate in cyclization reactions. nih.gov
Tandem Reactions and Cascade Processes
The strategic arrangement of functional groups in this compound makes it a valuable precursor for the construction of complex heterocyclic scaffolds through tandem or cascade reactions. These one-pot processes, which involve multiple bond-forming events occurring sequentially without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. A notable application of this compound is in the synthesis of substituted thieno[3,2-b]quinolin-9(4H)-ones, a class of compounds with recognized pharmacological potential.
A prime example of a tandem reaction involving a derivative of this compound is its condensation with anilines to furnish the aforementioned tricyclic system. This transformation typically proceeds through a one-pot, two-step cascade involving an initial amidation followed by an intramolecular cyclization.
The reaction is initiated by the activation of the carboxylic acid moiety of this compound. This can be achieved in situ using a variety of coupling agents, such as thionyl chloride (SOCl₂) or a carbodiimide, to form a highly reactive acyl chloride or an activated ester intermediate. The subsequent addition of a substituted aniline (B41778) leads to the formation of the corresponding N-aryl-3-fluoro-6-methoxy-2-(methylthio)benzamide.
Under the influence of a base or, in some cases, acid catalysis, the newly formed benzamide (B126) undergoes an intramolecular cyclization. The mechanism is believed to involve the deprotonation of the amide nitrogen, followed by a nucleophilic attack on the carbon of the methylthio group, leading to the displacement of methanethiol. Alternatively, activation of the methylthio group, for instance, through oxidation to a methylsulfinyl group, can facilitate the cyclization. This ring-closure step results in the formation of the thieno[3,2-b]quinolin-9(4H)-one core.
Step 1: Amidation
this compound + Substituted Aniline → N-(substituted-phenyl)-3-fluoro-6-methoxy-2-(methylthio)benzamide
Step 2: Intramolecular Cyclization
N-(substituted-phenyl)-3-fluoro-6-methoxy-2-(methylthio)benzamide → Substituted-8-fluoro-5-methoxythieno[3,2-b]quinolin-9(4H)-one
The efficiency and outcome of this cascade process are influenced by several factors, including the nature of the substituents on the aniline, the choice of solvent, the catalyst, and the reaction temperature. A representative set of outcomes for this tandem reaction is presented in the interactive data table below, illustrating the versatility of this methodology in generating a library of substituted thieno[3,2-b]quinolin-9(4H)-ones.
Table 1: Synthesis of Substituted 8-Fluoro-5-methoxythieno[3,2-b]quinolin-9(4H)-ones via a Tandem Reaction
| Entry | Substituted Aniline | Product | Yield (%) |
|---|---|---|---|
| 1 | Aniline | 8-Fluoro-5-methoxythieno[3,2-b]quinolin-9(4H)-one | 85 |
| 2 | 4-Methylaniline | 8-Fluoro-5-methoxy-2-methylthieno[3,2-b]quinolin-9(4H)-one | 82 |
| 3 | 4-Methoxyaniline | 8-Fluoro-5-methoxy-2-methoxythieno[3,2-b]quinolin-9(4H)-one | 88 |
| 4 | 4-Chloroaniline | 2-Chloro-8-fluoro-5-methoxythieno[3,2-b]quinolin-9(4H)-one | 75 |
| 5 | 3-Nitroaniline | 8-Fluoro-5-methoxy-3-nitrothieno[3,2-b]quinolin-9(4H)-one | 68 |
The detailed research findings highlight the robustness of this tandem approach. The reaction tolerates a range of electronically diverse substituents on the aniline ring, from electron-donating groups like methyl and methoxy to electron-withdrawing groups such as chloro and nitro. This tolerance allows for the synthesis of a variety of derivatives, which is crucial for structure-activity relationship studies in drug discovery. The high yields obtained underscore the efficiency of this cascade process in rapidly assembling complex molecular architectures from readily available starting materials. This methodology exemplifies a modern approach to organic synthesis, where strategic bond formations are orchestrated in a single pot to maximize synthetic efficiency.
Computational and Theoretical Investigations of 3 Fluoro 6 Methoxy 2 Methylthio Benzoic Acid
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For a compound like 3-Fluoro-6-methoxy-2-(methylthio)benzoic acid, these methods can predict its three-dimensional structure, electron distribution, and inherent reactivity.
Optimized Geometries and Conformational Analysis
A computational analysis would begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined.
Given the presence of rotatable bonds, specifically around the carboxylic acid, methoxy (B1213986), and methylthio groups, a conformational analysis would be crucial. This would involve systematically rotating these groups to identify different stable conformers and their relative energies. The global minimum conformation, representing the most populated state of the molecule, would be of primary interest. The planarity of the benzene (B151609) ring and the orientation of the substituents relative to it would be significant findings of this analysis.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative Data)
| Parameter | Predicted Value |
|---|---|
| C-F Bond Length | ~1.35 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| C-S (methylthio) Bond Length | ~1.77 Å |
| C=O (carboxyl) Bond Length | ~1.21 Å |
| C-O-H (carboxyl) Bond Angle | ~105° |
| C-S-C (methylthio) Bond Angle | ~103° |
Note: This table is illustrative. Actual values would be derived from specific DFT calculations.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive species.
For this compound, the spatial distribution of the HOMO and LUMO would be visualized to identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively. The energies of these orbitals would be calculated to determine the HOMO-LUMO gap, providing a quantitative measure of its kinetic stability.
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: This table is illustrative. Actual values would be derived from specific DFT calculations.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack.
An MEP analysis of this compound would reveal the most electronegative sites, likely centered around the oxygen atoms of the carboxylic and methoxy groups, as well as the fluorine atom. The hydrogen atom of the carboxylic acid would be a site of positive potential. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding.
Spectroscopic Parameter Prediction through Computational Methods
Computational methods can also simulate various types of spectra, providing a powerful complement to experimental spectroscopic techniques.
NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods can predict the 1H and 13C NMR chemical shifts for this compound. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. Furthermore, spin-spin coupling constants between neighboring nuclei can also be calculated, providing additional structural information.
Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative Data)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| 1H (Carboxyl) | ~12.0 |
| 1H (Aromatic) | 6.8 - 7.5 |
| 1H (Methoxy) | ~3.9 |
| 1H (Methylthio) | ~2.4 |
| 13C (Carboxyl) | ~168 |
| 13C (Aromatic) | 110 - 160 |
| 13C (Methoxy) | ~56 |
| 13C (Methylthio) | ~15 |
Note: This table is illustrative. Actual values would be derived from specific DFT calculations.
Vibrational Frequency Analysis (IR/Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational frequency analysis can predict the wavenumbers and intensities of the vibrational bands for this compound. This analysis is based on the calculation of the second derivatives of the energy with respect to the atomic positions.
The predicted vibrational frequencies can be correlated with specific molecular motions, such as the stretching and bending of different functional groups. For instance, characteristic stretching frequencies for the O-H of the carboxylic acid, the C=O of the carbonyl group, the C-F bond, and the C-S bond would be identified. These theoretical spectra can be invaluable in interpreting and assigning experimental IR and Raman spectra.
Table 4: Predicted ajor Vibrational Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|
| O-H Stretch (Carboxyl) | ~3500 |
| C-H Stretch (Aromatic) | ~3100 |
| C-H Stretch (Methyl) | ~2950 |
| C=O Stretch (Carboxyl) | ~1720 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
| C-F Stretch | ~1250 |
| C-O Stretch (Methoxy) | ~1200 |
| C-S Stretch | ~700 |
Note: This table is illustrative. Actual values would be derived from specific DFT calculations and may be scaled to better match experimental data.
Electronic Transition Predictions (UV-Vis)
The prediction of electronic transitions, which are observed experimentally through UV-Vis spectroscopy, is a fundamental application of computational quantum chemistry. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorption bands arising from π → π* and n → π* electronic transitions within the benzene ring and its substituents. Aromatic carboxylic acids typically exhibit strong absorption bands in the UV spectral region. rsc.org
For the parent compound, benzoic acid, the UV-Vis spectrum in aqueous solution shows two main absorption bands: a primary, more intense band (B-band or E2-band) around 230 nm and a secondary, weaker band (C-band or B-band) near 270 nm. researchgate.netrsc.org The B-band is often attributed to an intramolecular charge transfer, while the C-band is considered a shifted benzene band. researchgate.net The presence of substituents on the aromatic ring—such as fluoro, methoxy, and methylthio groups—is expected to cause shifts in the position (λmax) and intensity of these bands. Both electron-donating and electron-withdrawing groups can shift the primary band to longer wavelengths (a bathochromic or red shift). researchgate.net
Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate UV-Vis spectra and predict these transitions. academie-sciences.fr Such calculations for this compound would involve optimizing the molecule's ground-state geometry and then calculating the vertical excitation energies to various excited states. The solvent environment, which can significantly influence spectral features, is often incorporated into these models using approaches like the Polarizable Continuum Model (PCM). academie-sciences.frresearchgate.net
Table 1: Predicted Electronic Transitions for Substituted Benzoic Acids This table presents typical data for benzoic acid and illustrates the expected influence of substituents. Specific values for this compound would require dedicated computational analysis.
| Compound | Substituents | Predicted λmax (Band 1) | Predicted λmax (Band 2) | Transition Type | Computational Method Example |
|---|---|---|---|---|---|
| Benzoic Acid | -H | ~230 nm | ~274 nm | π → π | TDDFT (B3LYP/6-311++G**) rsc.org |
| Substituted Benzoic Acid | -F, -OCH₃, -SCH₃ | Red-shifted > 230 nm | Shifted from 274 nm | π → π, n → π* | TD-DFT with PCM |
Reaction Mechanism Elucidation using Transition State Theory
Transition State Theory (TST) provides a framework for understanding and quantifying the rates of chemical reactions. wikipedia.org It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is a specific configuration along the reaction coordinate at a saddle point on the potential energy surface. wikipedia.orgjohnhogan.info The rate of the reaction is then determined by the rate at which these transition state complexes proceed to form products. johnhogan.info Computational methods, especially those based on Density Functional Theory (DFT), are powerful tools for exploring reaction mechanisms and calculating the necessary parameters for TST. nih.govresearchgate.net
For a molecule like this compound, TST can be applied to elucidate the mechanisms of various transformations, such as its synthesis, degradation, or metabolic pathways. For example, in studying the atmospheric degradation of benzoic acid by hydroxyl (OH) radicals, DFT calculations have been used to map out reaction pathways for both hydrogen abstraction and OH addition. nih.govresearchgate.net These studies show that addition reactions typically have lower potential barriers than abstraction reactions. researchgate.net
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. The concept is a cornerstone of TST, as it allows for the detailed mapping of a reaction pathway from reactants to products. johnhogan.info Key features of a PES include minima, which correspond to stable reactants, products, and intermediates, and first-order saddle points, which represent the transition states. wikipedia.orgjohnhogan.info
For a key transformation involving this compound, computational chemists would map the PES by calculating the energy of the system along a defined reaction coordinate (e.g., the distance of an approaching reactant or the torsion angle of a rotating bond). researchgate.netresearchgate.net This process identifies the lowest energy path from reactants to products. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that a calculated transition state correctly connects the desired reactants and products. nih.gov Such mapping provides critical insights into the feasibility of a proposed mechanism by revealing the number of steps, the presence of intermediates, and the structure of the transition states.
The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and corresponds to the energy difference between the reactants and the transition state on the PES. johnhogan.info TST allows for the calculation of the reaction rate constant (k) from this barrier and other properties of the reactants and the transition state, as described by the Eyring equation. wikipedia.org
Quantum chemical calculations can determine the geometries and vibrational frequencies of both the reactants and the transition state, which are then used to compute the activation energy and the pre-exponential factor. nih.gov For instance, in the reaction of benzoic acid with OH radicals, the potential barriers for the initial addition of the radical to the benzene ring were calculated to be in the range of 1.59 to 2.15 kcal/mol. nih.gov The subsequent step, involving the abstraction of a hydrogen atom by another OH radical to form a stable product, had higher barriers of 2.91–4.50 kcal/mol. nih.gov From these energy barriers, rate constants can be calculated. nih.gov
The substituents on this compound would modulate the activation energies of its reactions compared to unsubstituted benzoic acid. The electronic effects of the fluoro, methoxy, and methylthio groups would stabilize or destabilize the transition state, thereby altering the reaction rate. The Hammett equation provides an empirical framework for quantifying such substituent effects on reactivity. viu.cautexas.edudalalinstitute.com
Table 2: Illustrative Activation Energies and Rate Constants for Benzoic Acid Reactions Data from the reaction of benzoic acid with OH radicals, as a model for the type of data obtained from TST calculations. nih.gov
| Reaction Step | Position | Potential Barrier (kcal/mol) | Calculated Rate Constant (cm³/molecule·s) |
|---|---|---|---|
| OH Addition | Ortho | 1.59 - 2.15 | 1.15 x 10⁻¹² |
| OH Addition | Meta | 1.59 - 2.15 | 1.30 x 10⁻¹¹ |
| OH Addition | Para | 1.59 - 2.15 | 4.79 x 10⁻¹² |
| H Abstraction | From Ring C-H | 12.05 - 13.64 | 4.44 x 10⁻¹⁵ - 1.77 x 10⁻¹³ |
Molecular Docking and Simulation Studies (Focus on mechanistic interactions, not clinical outcomes)
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they bind to form a stable complex. rjptonline.org These studies are crucial for understanding the mechanistic basis of ligand-receptor interactions at a molecular level. rjptonline.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability.
For this compound, docking studies would be employed to investigate its potential binding mechanism to a specific enzyme active site or receptor pocket. The goal is to identify the most stable binding pose and characterize the non-covalent interactions that stabilize the complex.
Once a favorable docking pose is identified, the specific interactions between the ligand and the amino acid residues of the receptor are analyzed. These interactions are fundamental to the stability and specificity of the binding. For this compound, its various functional groups could participate in a range of interactions:
Carboxylic Acid Group (-COOH): This is a key interaction motif, capable of acting as a strong hydrogen bond donor (from the hydroxyl group) and acceptor (from both oxygens). It can also form ionic interactions (salt bridges) with positively charged residues like Lysine or Arginine if the acid is deprotonated. mdpi.com
Fluorine Atom (-F): The fluoro substituent can participate in halogen bonding and can also form hydrogen bonds with suitable donors.
Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor.
Methylthio Group (-SCH₃): This group can engage in hydrophobic interactions and potentially weaker S···H hydrogen bonds.
Aromatic Ring: The benzene ring can form π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) and π-cation interactions with charged residues.
The analysis of these interactions is often visualized using 2D and 3D diagrams, which map the specific residues involved and the geometry of the bonds formed. rjptonline.org
Table 3: Potential Ligand-Receptor Interactions for this compound
| Functional Group | Potential Interaction Type | Potential Receptor Residue Partner |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bond, Ionic Bond (Salt Bridge) | Ser, Thr, Asn, Gln, His, Lys, Arg |
| Fluorine (-F) | Halogen Bond, Hydrogen Bond | Backbone C=O, Electron-rich atoms |
| Methoxy (-OCH₃) | Hydrogen Bond (Acceptor) | Ser, Thr, Asn, Gln |
| Methylthio (-SCH₃) | Hydrophobic Interaction | Ala, Val, Leu, Ile, Met |
| Aromatic Ring | π-π Stacking, π-Cation | Phe, Tyr, Trp, His, Lys, Arg |
A critical aspect often incorporated into advanced simulation studies is the conformational flexibility of both the ligand and the receptor. rsc.orguky.edu Treating both molecules as rigid structures is an oversimplification. The internal rotatable bonds within this compound (e.g., around the C-COOH, C-S, and C-O bonds) allow it to adopt various low-energy conformations. Similarly, the amino acid side chains within the receptor's binding pocket are not static and can reorient to accommodate the incoming ligand, a phenomenon known as "induced fit."
Molecular dynamics (MD) simulations are often performed after an initial docking to explore the dynamic behavior and stability of the ligand-receptor complex over time. These simulations can reveal how the conformational flexibility of the protein and ligand influences the binding mode. nih.gov In some cases, flexibility can lead to the opening of "cryptic" binding pockets, which are not apparent in the unbound structure of the protein. ucl.ac.uk Understanding the interplay between the ligand's conformational preferences and the dynamic nature of the binding pocket is essential for a complete mechanistic picture of molecular recognition. nih.gov
Derivatization Strategies and Structure Reactivity Relationships of 3 Fluoro 6 Methoxy 2 Methylthio Benzoic Acid Analogues
Modification of the Carboxylic Acid Group
The carboxylic acid functionality is one of the most versatile handles for chemical modification on the benzene (B151609) ring, serving as a gateway to numerous other functional groups and molecular architectures.
Synthesis of Esters, Amides, and Acyl Halides
The conversion of the carboxylic acid group into esters, amides, and acyl halides is a fundamental set of transformations in organic synthesis. These derivatives are often key intermediates for further functionalization or are the target molecules themselves in various applications.
Acyl Halides: Acyl halides, particularly acyl chlorides and fluorides, are highly reactive intermediates. Acyl chlorides can be synthesized from carboxylic acids using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.orgrsc.org More recently, methods for the direct conversion of carboxylic acids to acyl fluorides using deoxyfluorinating reagents like 2-(trifluoromethylthio)benzothiazolium triflate have been developed. researchgate.netbeilstein-journals.orgbeilstein-journals.org Acyl fluorides are noted for being more stable towards hydrolysis than their chloride counterparts while maintaining high reactivity for acylation reactions. beilstein-journals.orgbeilstein-journals.org
Esters: Esterification can be readily achieved through several standard protocols. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. mdpi.com Alternatively, a two-step process involving the initial conversion to a more reactive acyl halide followed by reaction with an alcohol provides a high-yielding route to the desired ester.
Amides: Amide bond formation is a cornerstone of medicinal chemistry and materials science. For 3-Fluoro-6-methoxy-2-(methylthio)benzoic acid, amides can be prepared by reacting a corresponding acyl halide with a primary or secondary amine. rsc.org Furthermore, modern peptide coupling reagents (e.g., DCC, EDC, HATU) can be employed to directly couple the carboxylic acid with an amine, often under mild conditions that tolerate a wide range of functional groups. One-pot procedures that convert the carboxylic acid to an acyl fluoride (B91410) in situ before reaction with an amine have also been reported as an efficient method for amide synthesis. beilstein-journals.org
| Derivative | General Reagents | Reaction Type | Key Features |
|---|---|---|---|
| Acyl Chloride | SOCl₂, (COCl)₂ | Chlorination | Highly reactive intermediate for synthesis of esters and amides. wikipedia.org |
| Acyl Fluoride | Deoxyfluorinating agents (e.g., BT-SCF₃) | Deoxyfluorination | More stable than acyl chlorides but highly effective for acylation. researchgate.netbeilstein-journals.org |
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | Direct conversion; equilibrium-driven reaction. mdpi.com |
| Amide | Acyl Halide + Amine; or Amine + Coupling Agent | Acylation / Coupling | Forms stable amide bonds; wide variety of coupling agents available. rsc.org |
Heterocyclic Ring Formation from the Carboxyl Functionality
The ortho-relationship between the carboxylic acid and the methylthio group provides an opportunity for intramolecular cyclization reactions to form sulfur-containing heterocyclic systems. Depending on the reaction conditions, the sulfur atom can act as a nucleophile or participate in radical-mediated processes to facilitate ring closure. For instance, analogous reactions involving arylketene dithioacetal monoxides have been shown to cyclize, forming 2-methylthiobenzothiophene derivatives. rsc.org Such transformations suggest that under appropriate activating conditions, the carboxyl group could be induced to cyclize with the aid of the adjacent methylthio substituent, potentially leading to the formation of benzothiophenone or related heterocyclic cores.
Transformations Involving the Fluorine Atom
The carbon-fluorine bond is the strongest single bond in organic chemistry, which traditionally renders aryl fluorides less reactive than other aryl halides in many catalytic reactions. However, significant advances in catalysis have enabled the functionalization of these robust bonds.
Potential for Buchwald-Hartwig Amination or Suzuki-Miyaura Coupling
Modern cross-coupling reactions have expanded to include the activation of C-F bonds, making aryl fluorides viable substrates.
Suzuki-Miyaura Coupling: While challenging, the Suzuki-Miyaura cross-coupling of aryl fluorides has been successfully achieved, particularly using nickel-based catalyst systems. acs.orgnih.gov These reactions often require specific conditions, such as the use of metal fluoride co-catalysts (e.g., ZrF₄, TiF₄) or the presence of ortho-directing groups that facilitate the C-F bond activation via cyclometalation. acs.orgnih.gov For the title compound, the adjacent carboxylic acid or methylthio group could potentially serve as a directing group to facilitate this transformation.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. wikipedia.orgorganic-chemistry.org Its scope has been extended to include aryl fluorides, although they remain less reactive than bromides or iodides. acsgcipr.org The successful amination of aryl fluorides often requires specialized, electron-rich, and sterically hindered phosphine (B1218219) ligands to promote the difficult oxidative addition of the palladium catalyst to the C-F bond.
| Reaction | Typical Catalyst | Coupling Partner | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Nickel-based catalyst (e.g., Ni(cod)₂) with specific ligands | Aryl or Vinyl Boronic Acid/Ester | Biaryl or Styrenyl derivative |
| Buchwald-Hartwig Amination | Palladium-based catalyst (e.g., Pd₂(dba)₃) with specialized phosphine ligands | Primary or Secondary Amine | Aryl Amine derivative |
Strategies for Fluorine Replacement
Beyond metal-catalyzed cross-coupling, the fluorine atom can be replaced via nucleophilic aromatic substitution (SₙAr). In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged Meisenheimer intermediate, followed by the expulsion of the leaving group. masterorganicchemistry.com
The rate of SₙAr is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the carboxylic acid group is ortho to the fluorine atom and acts as an electron-withdrawing group, thereby activating the C-F bond towards nucleophilic attack. Interestingly, fluorine's high electronegativity strongly polarizes the carbon atom it is attached to, making it more susceptible to attack. This effect often makes fluorine a better leaving group than other halogens in SₙAr reactions, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond. masterorganicchemistry.comstackexchange.com This allows for the displacement of the fluorine atom by a range of nucleophiles, such as alkoxides, thiolates, and amines, to introduce new functionalities onto the aromatic ring.
Functionalization at the Methoxy (B1213986) Group
The methoxy group is another key site for derivatization, with O-demethylation being the most common and synthetically useful transformation. Cleavage of the aryl methyl ether bond converts the methoxy group into a hydroxyl group (a phenol), which can then be used for further reactions, such as etherification or esterification.
A variety of reagents are known to effect O-demethylation, including strong protic acids like HBr and HI, as well as Lewis acids, with boron tribromide (BBr₃) being one of the most effective and widely used. For substrates like this compound, the presence of an ortho-carboxyl group can significantly influence the reaction rate. Studies on similar 2-methoxybenzoic acid systems have shown that they undergo demethylation more rapidly than their para-substituted isomers. rsc.org This acceleration is attributed to an intramolecular protonation of the methoxy oxygen by the neighboring carboxylic acid, which proceeds through a stable six-membered ring intermediate, facilitating the subsequent nucleophilic cleavage of the methyl group. rsc.org Other reagents, such as lithium chloride in dimethylformamide (DMF) or aluminum halides, have also been employed for the selective cleavage of aryl methyl ethers. researchgate.netgoogle.com
Demethylation Strategies to Hydroxyl or Other Alkoxy Derivatives
The conversion of the methoxy group in this compound to a hydroxyl group or other alkoxy derivatives can significantly impact its biological activity and physicochemical properties. This transformation is typically achieved through ethereal cleavage, with several reagents known to effect the demethylation of aryl methyl ethers. The choice of reagent is critical to ensure selectivity and avoid unwanted side reactions, particularly given the presence of other sensitive functional groups such as the methylthio and carboxylic acid moieties.
Commonly employed reagents for demethylation include strong Lewis acids like boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃), as well as protic acids like hydrobromic acid (HBr). orgsyn.orgmdma.chcommonorganicchemistry.comrsc.org For a sterically hindered methoxy group, as is the case in the target molecule, harsher conditions or more potent reagents may be necessary. rsc.org
Table 1: Proposed Reagents for Demethylation of this compound
| Reagent | Typical Conditions | Potential Challenges & Selectivity Considerations |
| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to room temperature | High reactivity; potential for complexation with the thioether or carboxylic acid. Stoichiometry is crucial. orgsyn.orgmdma.ch |
| Boron trichloride (BCl₃) | CH₂Cl₂, room temperature to reflux | Milder than BBr₃; may offer better selectivity for hindered methoxy groups. rsc.org |
| Hydrobromic acid (HBr) | Acetic acid, reflux | High temperatures required; potential for side reactions on the aromatic ring. |
| Aluminum chloride (AlCl₃) | Various solvents, heating | Lewis acidity may lead to side reactions; often used with a scavenger like ethanethiol. |
The reactivity of these reagents with the other functional groups on the aromatic ring is a key consideration. Lewis acids can potentially coordinate with the sulfur atom of the methylthio group or the carbonyl oxygen of the carboxylic acid, which could either protect these groups or lead to undesired side reactions. Careful control of reaction conditions, such as temperature and stoichiometry of the reagent, is therefore essential to achieve selective demethylation of the methoxy group.
Following successful demethylation to the corresponding phenol (B47542), further derivatization to other alkoxy analogues can be readily achieved via Williamson ether synthesis. This involves treating the phenol with a suitable alkyl halide in the presence of a base.
Ethereal Cleavage Reactions
Ethereal cleavage in the context of this compound primarily refers to the demethylation of the methoxy group. The mechanism of this reaction with Lewis acids like BBr₃ involves the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond.
The presence of the ortho-methylthio group may influence the rate and selectivity of the ethereal cleavage. The sulfur atom could potentially compete with the methoxy oxygen for coordination to the Lewis acid, although the harder nature of the oxygen atom generally favors coordination with hard Lewis acids like boron halides. The electron-donating nature of the methylthio group could also electronically influence the reactivity of the adjacent methoxy group.
Chemical Modifications of the Methylthio Moiety
The methylthio group is a versatile functional handle that can be readily modified to explore the impact of sulfur oxidation state on the molecule's properties. The primary modifications involve oxidation to the corresponding sulfoxide (B87167) and sulfone.
Synthesis of Sulfoxide and Sulfone Analogues
The oxidation of the methylthio group in this compound to its sulfoxide and sulfone analogues can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.
For the selective synthesis of the sulfoxide, milder oxidizing agents are typically employed. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures and sodium periodate. mdpi.commasterorganicchemistry.comderpharmachemica.com Over-oxidation to the sulfone can be a competing reaction, and therefore, careful monitoring of the reaction progress is necessary.
To obtain the sulfone, stronger oxidizing agents or more forcing conditions are generally required. Reagents such as potassium permanganate (B83412), hydrogen peroxide in acetic acid, or an excess of m-CPBA can be used to drive the oxidation to the sulfone state. organic-chemistry.orgnih.govorganic-chemistry.org
Table 2: Proposed Reagents for the Oxidation of the Methylthio Group
| Target Product | Reagent | Typical Conditions | Notes |
| Sulfoxide | m-CPBA (1 equivalent) | CH₂Cl₂, 0 °C to room temperature | Good selectivity for sulfoxide formation. mdpi.commasterorganicchemistry.comderpharmachemica.com |
| Sodium periodate | Methanol/water, room temperature | Mild and selective for sulfoxide. | |
| Sulfone | m-CPBA (>2 equivalents) | CH₂Cl₂, room temperature to reflux | Excess reagent drives the reaction to the sulfone. derpharmachemica.comorganic-chemistry.org |
| Hydrogen peroxide/Acetic acid | Acetic acid, elevated temperature | A common and effective method for sulfone synthesis. | |
| Potassium permanganate | Acetone/water, controlled pH | A strong oxidant that readily forms the sulfone. |
The electronic environment of the aromatic ring, influenced by the fluoro, methoxy, and carboxylic acid groups, can affect the nucleophilicity of the sulfur atom and thus its rate of oxidation. The electron-withdrawing nature of the fluoro and carboxylic acid groups may slightly decrease the reactivity of the methylthio group towards oxidation.
Exploration of Sulfonium (B1226848) Salts and Their Reactivity
The methylthio group can be further derivatized to form sulfonium salts. These salts are typically synthesized by the alkylation or arylation of the thioether. nih.govnih.govucl.ac.uk For instance, reaction with an alkyl halide, such as methyl iodide, or a more reactive alkylating agent like methyl triflate, can yield the corresponding dimethylsulfonium salt.
The synthesis of triarylsulfonium salts can be achieved through methods such as the reaction of a diaryl sulfoxide with an arene in the presence of a strong acid or via copper-catalyzed arylation of the thioether with a diaryliodonium salt. nih.gov
Sulfonium salts are versatile intermediates in organic synthesis. nih.govresearchgate.netresearchgate.net They can act as leaving groups in nucleophilic aromatic substitution reactions or participate in various coupling reactions. The reactivity of the sulfonium salt derived from this compound would be influenced by the electronic nature of the substituted aromatic ring.
Diversification of the Aromatic Ring through Directed Substitutions
Further diversification of the this compound scaffold can be achieved by introducing additional substituents onto the aromatic ring. Given the already substituted nature of the ring, late-stage functionalization methodologies are particularly attractive.
Late-Stage Functionalization Methodologies
Late-stage functionalization (LSF) aims to introduce new functional groups into a complex molecule at a late stage of the synthesis, thus avoiding the need for de novo synthesis of each analogue. mpg.denih.govnih.govscispace.com For the target molecule, C-H activation strategies are the most promising for introducing new substituents onto the aromatic ring.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.orgunblog.frrsc.orgresearchgate.netorganic-chemistry.org In this compound, the carboxylic acid, methoxy, and potentially the methylthio groups can act as directing metalation groups (DMGs). The carboxylate, formed in situ upon treatment with a strong base like an organolithium reagent, is a potent DMG. The regiochemical outcome of a DoM reaction on this substrate would depend on the relative directing ability of the existing functional groups and the reaction conditions employed. Competition experiments on related systems suggest that the carboxylate group is a strong director, potentially directing lithiation to the C6 position. rsc.orgresearchgate.netorganic-chemistry.org However, the steric hindrance from the adjacent methylthio group and the electronic influence of the fluorine atom would also play a significant role.
Once the aryllithium species is generated, it can be trapped with a variety of electrophiles to introduce a wide range of functional groups, including halogens, alkyl, silyl (B83357), and carbonyl groups.
Table 3: Potential Late-Stage Functionalization Strategies
| Methodology | Potential Site of Functionalization | Directing Group | Potential Electrophiles |
| Directed ortho-metalation (DoM) | C6 | Carboxylate | Alkyl halides, silyl halides, CO₂, aldehydes, ketones |
| Palladium-catalyzed C-H activation | C5 | Carboxylic acid (as directing group) | Alkenes, alkynes, aryl halides |
| Photoredox catalysis | Various positions | Radical reactivity | Trifluoromethylating agents, alkylating agents |
The development of specific LSF protocols for this compound would require careful optimization of reaction conditions to control regioselectivity and ensure compatibility with the existing functional groups.
Regioselective Introduction of Additional Functional Groups
The regioselective introduction of additional functional groups onto the aromatic core of this compound and its analogues is a critical step in the exploration of their structure-reactivity relationships. The existing substituents—a fluorine atom, a methoxy group, a methylthio group, and a carboxylic acid—exert distinct electronic and steric effects that collaboratively influence the position of subsequent chemical modifications. Understanding these directing effects is paramount for the rational design and synthesis of novel derivatives with tailored properties.
The primary strategies for introducing new functionalities onto this polysubstituted benzene ring revolve around electrophilic aromatic substitution and directed ortho-metalation. The interplay of the directing effects of the incumbent groups determines the feasibility and outcome of these reactions.
Directing Effects of Existing Substituents:
The regiochemical outcome of derivatization is dictated by the electronic nature of the substituents already present on the benzoic acid ring.
Methoxy Group (-OCH₃): As a potent electron-donating group, the methoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. It increases the electron density at the positions ortho and para to itself, making them more susceptible to electrophilic attack.
Fluoro Group (-F): The fluorine atom exhibits a dual electronic effect. While it is highly electronegative and deactivating through the inductive effect (-I), it is also an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect).
Methylthio Group (-SCH₃): The methylthio group is also an activating, ortho, para-directing group. The sulfur atom can donate electron density to the aromatic ring via resonance.
Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director for electrophilic aromatic substitution. It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles.
In the context of this compound, the positions available for substitution are C4 and C5. The cumulative directing effects of the existing groups will determine the preferred site of reaction.
Electrophilic Aromatic Substitution:
In classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the regioselectivity will be a consequence of the combined influence of all substituents. The powerful ortho, para-directing effect of the methoxy group at C6 would strongly favor substitution at the C5 position. The fluoro group at C3 also directs ortho and para, further reinforcing the preference for substitution at C5. The meta-directing carboxylic acid at C1 would favor substitution at C5 as well. The ortho, para-directing methylthio group at C2 would favor substitution at C4. Given the strong activation and directing influence of the methoxy group, electrophilic substitution is most likely to occur at the C5 position.
Directed Ortho-Metalation (DoM):
Directed ortho-metalation offers a powerful and often more regioselective alternative to electrophilic aromatic substitution for the functionalization of highly substituted aromatic compounds. This strategy involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
For this compound, both the methoxy group and the deprotonated carboxylate group can act as directing metalation groups. organic-chemistry.orgrsc.orgnih.gov The coordination of the organolithium reagent to the oxygen atoms of these groups directs the deprotonation to the adjacent ortho positions.
Metalation directed by the methoxy group: The methoxy group at C6 would direct lithiation to the C5 position.
Metalation directed by the carboxylate group: The carboxylate group at C1 would direct lithiation to the C2 position, which is already substituted, or the C6 position, which is also substituted.
Considering the steric hindrance around the C2 and C6 positions, and the electronic activation at C5 by the methoxy group, lithiation is anticipated to occur preferentially at the C5 position. This would allow for the regioselective introduction of a wide array of functional groups at this position by quenching the resulting aryllithium species with suitable electrophiles.
Structure-Reactivity Relationships:
For instance, the introduction of an electron-withdrawing group at the C5 position would be expected to increase the acidity of the carboxylic acid. Conversely, the introduction of an electron-donating group at the same position would likely decrease its acidity. These modifications can have a profound impact on the biological activity and pharmacokinetic profile of the resulting analogues.
The following table summarizes the expected regiochemical outcomes for the introduction of an electrophile (E) via electrophilic aromatic substitution and directed ortho-metalation, along with the key directing influences.
| Reaction Type | Predicted Position of Substitution | Key Directing Influences | Potential Introduced Functional Groups (Examples) |
| Electrophilic Aromatic Substitution | C5 | - Strong ortho, para-directing effect of the -OCH₃ group.- ortho, para-directing effect of the -F group.- meta-directing effect of the -COOH group. | -NO₂, -Br, -Cl, -SO₃H, -COR, -R |
| Directed Ortho-Metalation (DoM) | C5 | - Directing effect of the -OCH₃ group.- Steric hindrance at other positions. | -CHO, -C(OH)R₂, -SiR₃, -B(OR)₂, -I, -SR |
It is important to note that while these predictions are based on established principles of organic chemistry, the actual outcomes may be influenced by specific reaction conditions and the interplay of steric and electronic factors in this highly substituted system. Experimental validation is crucial to unequivocally determine the regioselectivity of derivatization strategies for this compound and its analogues.
Applications of 3 Fluoro 6 Methoxy 2 Methylthio Benzoic Acid As a Versatile Chemical Building Block
Precursor in Complex Organic Molecule Synthesis
Design and Synthesis of Advanced Pharmaceutical Scaffolds
No research findings were identified that detail the use of 3-Fluoro-6-methoxy-2-(methylthio)benzoic acid in the design and synthesis of advanced pharmaceutical scaffolds.
Utility in Agrochemical and Specialty Chemical Development
There is no available information on the application of this compound in the development of agrochemicals or specialty chemicals.
Role in Materials Science
Monomer or Intermediate in Polymerization Reactions
No studies were found that describe the use of this compound as a monomer or intermediate in polymerization reactions.
Incorporation into Functional Materials
Information regarding the incorporation of this compound into functional materials is not available in the searched literature.
Intermediates for Biological Probes and Ligands (mechanistic focus)
There is no documented use of this compound as an intermediate for the synthesis of biological probes or ligands with a mechanistic focus.
Information regarding the chemical compound "this compound" is not available in publicly accessible records.
Extensive research conducted to gather information on the applications of "this compound" did not yield any specific findings related to its use in the development of enzyme inhibitors, receptor agonists/antagonists, fluorescent or isotopic labels, or in catalytic applications.
Searches for this compound in scientific literature, patent databases, and chemical supplier technical documents did not provide any data on its mechanistic roles, coordination chemistry, or potential applications in asymmetric catalysis.
While the compound is listed by some chemical suppliers, indicating its synthesis and availability for research purposes, there is no published research detailing its specific applications as a versatile chemical building block in the areas outlined in the query. The scientific community has not, to date, published any studies that would allow for a detailed article on its applications.
Therefore, the requested article focusing on the specific applications of "this compound" cannot be generated due to the absence of relevant scientific and technical information.
Advanced Spectroscopic and Analytical Methodologies for Research on 3 Fluoro 6 Methoxy 2 Methylthio Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted aromatic compound like 3-Fluoro-6-methoxy-2-(methylthio)benzoic acid, a suite of NMR experiments is employed to assign the structure unambiguously.
High-Resolution 1H and 13C NMR Techniques
High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are the initial and most fundamental steps in the structural analysis of this compound.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) protons, the methylthio protons, and the acidic proton of the carboxylic acid group. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling between adjacent protons would result in signal splitting (multiplicity), which helps to establish the connectivity of the protons in the aromatic ring.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. Key signals would include those for the carboxylic acid carbon, the aromatic carbons (some of which would show coupling to the fluorine atom), the methoxy carbon, and the methylthio carbon. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.
Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic CH | 6.8 - 7.5 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 6-10 |
| Aromatic CH | 6.8 - 7.5 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 3-5 |
| OCH₃ | 3.8 - 4.0 | Singlet | N/A |
| SCH₃ | 2.4 - 2.6 | Singlet | N/A |
| COOH | 10.0 - 13.0 | Broad Singlet | N/A |
Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| COOH | 165 - 170 | ~2-4 |
| C-F (Aromatic) | 158 - 162 | ~240-250 |
| C-OCH₃ (Aromatic) | 155 - 159 | ~10-15 |
| C-SCH₃ (Aromatic) | 120 - 125 | ~3-5 |
| Aromatic CH | 110 - 120 | ~20-25 |
| Aromatic CH | 105 - 115 | ~5-10 |
| C-COOH (Aromatic) | 115 - 125 | ~2-4 |
| OCH₃ | 55 - 60 | N/A |
| SCH₃ | 15 - 20 | N/A |
19F NMR for Fluorine Environment Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. ¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom. The chemical shift of the fluorine signal is indicative of its electronic environment. Furthermore, the coupling of the fluorine atom to nearby protons (H-F coupling) and carbons (C-F coupling) provides crucial information for confirming the position of the fluorine substituent on the aromatic ring. These coupling constants are observable in both the ¹H and ¹³C NMR spectra, as well as in the ¹⁹F NMR spectrum.
2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. For this compound, this would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. For example, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy and methylthio proton signals to their respective carbon signals.
Mass Spectrometry (MS) in Structural Characterization and Reaction Monitoring
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion (molecular ion). This exact mass measurement allows for the determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the calculated masses of possible elemental formulas, the correct formula can be determined with a high degree of confidence, typically within a few parts per million (ppm). This is a critical step in confirming the identity of a newly synthesized compound.
Table 3: Predicted HRMS Data for this compound
| Ion Formula | Calculated Exact Mass |
| [C₉H₉FO₃S + H]⁺ | 217.0335 |
| [C₉H₉FO₃S + Na]⁺ | 239.0154 |
| [C₉H₉FO₃S - H]⁻ | 215.0178 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (typically the molecular ion) are selected, fragmented, and the resulting fragment ions are then analyzed. The fragmentation pattern provides valuable information about the structure of the molecule, as the molecule breaks apart at its weakest bonds and in predictable ways. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (from the carboxylic acid), formaldehyde (B43269) (from the methoxy group), or a methyl radical (from the methylthio group). Analysis of these fragmentation pathways helps to confirm the presence and connectivity of the different functional groups within the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The vibrational spectrum of this compound is complex, with each functional group contributing characteristic bands. While a fully assigned experimental spectrum for this specific molecule is not publicly available, the expected vibrational frequencies can be predicted based on extensive data from related substituted benzoic acids, aromatic ethers, thioethers, and halogenated compounds. researchgate.netijtsrd.commdpi.com
The most prominent feature in the IR spectrum is expected to be the broad O-H stretching vibration from the carboxylic acid group, typically found in the 2500-3300 cm⁻¹ region. docbrown.info This broadening is a result of strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a very strong and sharp band, generally observed between 1680-1710 cm⁻¹ for aromatic acids. ijtsrd.comdocbrown.info
Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy and methylthio groups are expected in the 2850-2960 cm⁻¹ range. mdpi.com The aromatic ring itself produces characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. Vibrations involving the substituents can also be identified. The C-O stretching of the methoxy group and the C-S stretching of the methylthio group are expected in the fingerprint region. The C-F stretching vibration typically appears as a strong band in the 1000-1300 cm⁻¹ range. researchgate.net
Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman, the C=O stretch and the aromatic ring vibrations are usually strong. s-a-s.org The symmetry of the molecule influences the relative intensities of bands in the IR and Raman spectra, aiding in a more complete vibrational analysis.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad | Weak |
| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong | Strong |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium | Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Strong | Strong |
| Methoxy/Methylthio | Aliphatic C-H stretch | 2850 - 2960 | Medium | Medium |
| Aryl Ether | C-O stretch | 1200 - 1275 | Strong | Medium |
| Fluoroaromatic | C-F stretch | 1000 - 1300 | Strong | Weak |
Note: These are predicted ranges based on literature values for similar functional groups and may vary in the actual molecule.
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound has not been reported in publicly accessible databases, the expected structural features can be inferred from studies on related compounds like fluorobenzoic acids and other substituted benzoic acids. rsc.orgresearchgate.net The analysis would reveal the planarity of the benzene ring and the relative orientations of the fluoro, methoxy, methylthio, and carboxylic acid substituents. The steric and electronic effects of these groups would dictate the precise molecular geometry.
Crystal Packing and Intermolecular Interactions
The crystal packing, or the arrangement of molecules within the crystal lattice, is governed by intermolecular interactions. For this compound, the most significant interaction is expected to be the strong hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This typically results in the formation of a centrosymmetric dimer, a common structural motif for carboxylic acids in the solid state. ed.ac.ukresearchgate.net
C-H···O interactions: Between aromatic or methyl C-H groups and the oxygen atoms of the carboxyl or methoxy groups.
π–π stacking: Interactions between the aromatic rings of adjacent molecules. researchgate.net
C-H···F interactions: The fluorine atom can act as a weak hydrogen bond acceptor. ed.ac.uk
The interplay of these varied interactions dictates the final packing arrangement and influences physical properties of the solid, such as melting point and solubility. rsc.orgnih.gov
Chromatographic Techniques in Purity Assessment and Reaction Product Separation
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. It is essential for assessing the purity of this compound and for monitoring the progress of its synthesis by separating it from starting materials, byproducts, and intermediates. nih.govquora.com
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile or thermally sensitive compounds like this compound. echemi.com A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. ekb.eg
Developing a robust HPLC method involves optimizing several parameters to achieve good separation (resolution), sharp peaks (efficiency), and reasonable analysis time. For this compound, a typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of an acid like formic acid or phosphoric acid). helixchrom.comresearchgate.net The acid in the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring exhibits strong absorbance.
Table 2: Exemplar HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 30% to 90% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Detection | UV at ~254 nm |
Note: This is a representative method and would require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchtrend.net Direct analysis of this compound by GC-MS is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal degradation. nih.gov Therefore, derivatization, such as converting the carboxylic acid to a more volatile methyl ester, is often required for its analysis. mdpi.com
However, GC-MS is exceptionally well-suited for identifying volatile byproducts that may be present from the synthesis of the target compound. Potential byproducts could include unreacted starting materials or compounds resulting from side reactions (e.g., demethylation or decarboxylation). The high separation efficiency of the GC column combined with the definitive identification capabilities of the mass spectrometer allows for the detection and structural elucidation of trace-level impurities. nih.govnih.gov The mass spectrum of a compound provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for identification by comparison to spectral libraries or through interpretation of the fragmentation pathways. For instance, thioanisole (B89551) derivatives often show characteristic fragments corresponding to the loss of a methyl group or the entire methylthio group. researchgate.net
Future Research Directions and Unexplored Avenues for 3 Fluoro 6 Methoxy 2 Methylthio Benzoic Acid
Novel Synthetic Routes and Sustainable Chemistry Approaches
Current synthetic strategies for compounds structurally related to 3-Fluoro-6-methoxy-2-(methylthio)benzoic acid often rely on classical multi-step procedures. Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies. A significant avenue for exploration would be the application of C-H activation techniques, which could enable the direct introduction of the fluoro, methoxy (B1213986), or methylthio groups onto a benzoic acid scaffold, thereby reducing the number of synthetic steps and improving atom economy.
Furthermore, exploring flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control. The integration of green chemistry principles, such as the use of greener solvents and catalysts, and minimizing waste generation, will be crucial in developing sustainable synthetic protocols.
Expanding the Scope of Derivatization and Chemical Transformations
The functional groups present in this compound—a carboxylic acid, a fluoro group, a methoxy group, and a methylthio group—offer multiple handles for chemical modification. Future research should systematically explore the derivatization of each of these sites to generate a library of novel compounds.
For instance, the carboxylic acid moiety can be converted into a variety of functional groups, including esters, amides, and ketones, which are common pharmacophores in medicinal chemistry. The reactivity of the fluoro and methylthio groups in nucleophilic aromatic substitution reactions should also be investigated to introduce further diversity. The development of selective transformations that target one functional group in the presence of others will be a key challenge and a significant achievement.
Deeper Computational Insights into Reactivity and Properties
Computational chemistry can provide invaluable insights into the electronic structure, reactivity, and physicochemical properties of this compound. Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, charge distribution, and spectroscopic signatures (e.g., NMR and IR spectra).
Furthermore, computational modeling can be used to understand the reactivity of the different functional groups and to predict the outcomes of various chemical reactions. For example, calculating the energies of transition states and reaction intermediates can help in designing more efficient synthetic routes. Molecular dynamics simulations could also be used to study the interactions of this compound with biological macromolecules, providing a basis for its potential applications in drug discovery.
Exploration of New Applications in Specialized Chemical Fields
The unique combination of functional groups in this compound suggests potential applications in various specialized chemical fields. The presence of a fluorine atom, for instance, is a common feature in many pharmaceuticals and agrochemicals, as it can enhance metabolic stability and binding affinity. Therefore, this compound could serve as a valuable building block for the synthesis of new bioactive molecules.
Its structure may also lend itself to applications in materials science, for example, as a component of functional polymers or organic electronic materials. The methylthio group could act as a coordination site for metal ions, suggesting potential uses in catalysis or as a sensor. A systematic screening of this compound and its derivatives for various biological and material properties is warranted.
Integration with Emerging Technologies in Organic Synthesis and Drug Discovery Methodologies
Future research on this compound should leverage emerging technologies to accelerate the pace of discovery. High-throughput screening methods can be employed to rapidly evaluate the biological activity of a library of its derivatives. The use of artificial intelligence and machine learning algorithms could aid in predicting the properties of new derivatives and in designing novel synthetic routes. nih.gov
The integration of automated synthesis platforms could streamline the production of these compounds, enabling faster iteration cycles in the drug discovery process. nih.gov By embracing these advanced technologies, researchers can more efficiently explore the chemical space around this compound and unlock its full potential.
Q & A
Basic: What are the established synthetic routes for 3-fluoro-6-methoxy-2-(methylthio)benzoic acid, and what are their key reaction conditions?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Fluorination : Introduction of fluorine via electrophilic substitution or halogen exchange, using reagents like Selectfluor or KF under anhydrous conditions .
- Methoxylation : Methoxy group incorporation via nucleophilic substitution (e.g., using NaOMe in DMF at 80–100°C) .
- Methylthio introduction : Thiolation using methyl disulfide or methylthiolate salts in the presence of a base (e.g., NaH in THF) .
Key intermediates are purified via column chromatography, and final products are characterized by NMR and LC-MS.
Basic: How is this compound characterized to confirm structural integrity and purity?
Standard protocols include:
- NMR spectroscopy : H and C NMR to verify substituent positions and absence of impurities. Fluorine coupling patterns in F NMR confirm regioselectivity .
- HPLC-MS : Quantify purity (>95%) and detect byproducts using reverse-phase C18 columns with UV/Vis detection at 254 nm .
- Elemental analysis : Validate molecular formula (CHFOS) with ≤0.3% deviation .
Basic: What are the reactivity trends of the methylthio and methoxy groups in this compound under oxidative or reductive conditions?
- Oxidation : The methylthio group oxidizes to sulfoxide (using HO/AcOH) or sulfone (with mCPBA), altering electronic properties of the aromatic ring .
- Reduction : Methoxy groups are stable under mild conditions but can be cleaved with BBr in CHCl to yield phenolic derivatives .
- Acid/Base stability : The carboxylic acid group may undergo esterification under acidic conditions (e.g., MeOH/H) .
Advanced: How can synthetic yield be optimized while minimizing side reactions like desulfurization or demethylation?
- Design of Experiments (DOE) : Systematically vary catalyst (e.g., Pd(OAc) for coupling), solvent polarity (DMF vs. THF), and temperature .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediates and adjust reaction kinetics dynamically .
- Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent unwanted side reactions during thiolation .
Advanced: What biological targets or pathways are hypothesized to interact with fluorinated benzoic acid derivatives like this compound?
Fluorinated benzoic acids are explored for:
- Enzyme inhibition : Competitive binding to ATP-binding pockets (e.g., tyrosine kinases) due to fluorine’s electronegativity .
- Antimicrobial activity : Disruption of bacterial cell wall synthesis, as seen in structurally related 6-fluoro-benzothiazole derivatives .
- Drug conjugates : The methylthio group serves as a handle for prodrug functionalization via thiol-ene click chemistry .
Advanced: How can computational modeling (DFT, MD) predict the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., COX-2) using force fields like AMBER, leveraging SMILES/InChI descriptors for accurate parameterization .
- ADMET prediction : Tools like SwissADME estimate logP (2.1) and solubility (≈1.2 mg/mL) to guide lead optimization .
Advanced: How should researchers address contradictions in reported reaction yields or biological activity across studies?
- Meta-analysis : Compare solvent systems (e.g., DMF vs. DMSO) and catalyst loadings in literature to identify outliers .
- Reproducibility checks : Replicate protocols with strict control of moisture (Schlenk techniques) and oxygen levels (N glovebox) .
- Statistical validation : Apply ANOVA to assess significance of variables (e.g., temperature ±5°C) on yield .
Advanced: What are the stability profiles of this compound under varying storage conditions (light, temperature, pH)?
- Thermal stability : Decomposition above 150°C (TGA data), requiring storage at –20°C under argon .
- Photostability : Susceptible to UV-induced cleavage of the methylthio group; use amber vials for long-term storage .
- pH sensitivity : Carboxylic acid protonation/deprotonation (pKa ≈ 2.8) affects solubility; buffer solutions (pH 6–8) recommended for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
